molecular formula C9H4BrFN2S B13698652 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile

Cat. No.: B13698652
M. Wt: 271.11 g/mol
InChI Key: JFUXTDHCKJSWOO-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H4BrFN2S It is a derivative of benzothiophene, featuring amino, bromo, and fluoro substituents, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .

Properties

Molecular Formula

C9H4BrFN2S

Molecular Weight

271.11 g/mol

IUPAC Name

2-amino-4-bromo-7-fluoro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H4BrFN2S/c10-5-1-2-6(11)8-7(5)4(3-12)9(13)14-8/h1-2H,13H2

InChI Key

JFUXTDHCKJSWOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C(SC2=C1F)N)C#N)Br

Origin of Product

United States

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